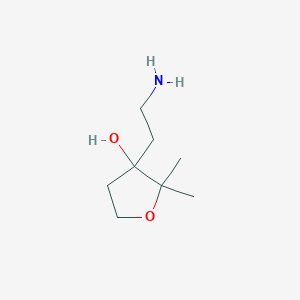
3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol is a chemical compound that features a unique structure with an oxolane ring substituted with an aminoethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol typically involves the reaction of 2,2-dimethyloxirane with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The aminoethyl group allows the compound to mimic the structure of certain neurotransmitters, enabling it to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(2-Aminoethyl)indole: Shares the aminoethyl group but has an indole ring instead of an oxolane ring.
2,2-Dimethyloxirane: Lacks the aminoethyl group but shares the oxirane ring structure.
Ethylenediamine: Contains the aminoethyl group but lacks the oxolane ring.
Uniqueness
3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol is unique due to the combination of its oxolane ring and aminoethyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)8(10,3-5-9)4-6-11-7/h10H,3-6,9H2,1-2H3 |
InChI 键 |
ZOYSUJYSAXCTOC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCO1)(CCN)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



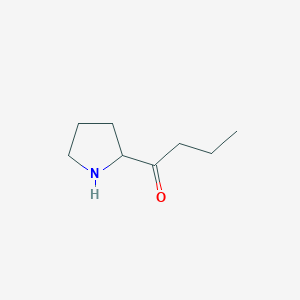



![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
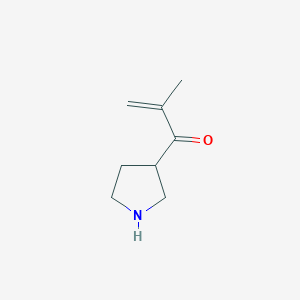

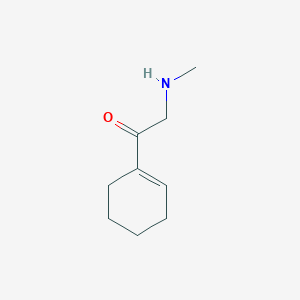
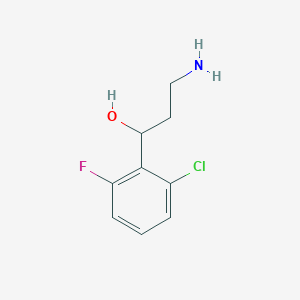
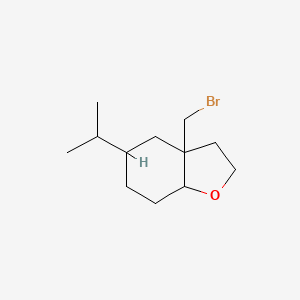
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
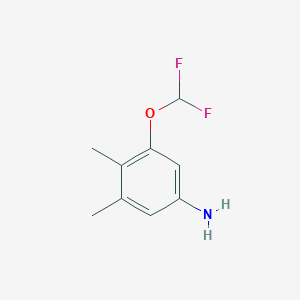
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)
